5-Amino-3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol
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Overview
Description
5-Amino-3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a heterocyclic compound that contains multiple functional groups, including an amino group, an oxazole ring, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol typically involves multiple steps One common approach is to start with the preparation of the oxazole ring, followed by the formation of the triazolopyrimidine core
Oxazole Ring Formation: The oxazole ring can be synthesized by reacting 3,5-dimethyl-4-formyl-1,2-oxazole with an appropriate amine under acidic conditions.
Triazolopyrimidine Core Formation: The triazolopyrimidine core can be synthesized by cyclization of a suitable precursor, such as 5-amino-1,2,4-triazole, with a formyl or acyl derivative.
Introduction of Sulfanyl Group: The final step involves the nucleophilic substitution of the oxazole derivative with a thiol compound to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxazole ring or the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the oxazole and triazolopyrimidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Biological Research: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: It can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Amino-3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: Another heterocyclic compound with similar functional groups.
4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide: Contains an oxazole ring and an amino group.
3,5-Diamino-1,2,4-triazole: Shares the triazole core with the compound of interest.
Uniqueness
5-Amino-3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is unique due to its combination of functional groups and its potential for diverse applications. The presence of both an oxazole ring and a triazolopyrimidine core provides a versatile scaffold for chemical modifications and biological interactions.
Properties
Molecular Formula |
C11H12N6O2S |
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Molecular Weight |
292.32 g/mol |
IUPAC Name |
5-amino-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C11H12N6O2S/c1-5-7(6(2)19-16-5)4-20-11-15-14-10-13-9(18)3-8(12)17(10)11/h3H,4,12H2,1-2H3,(H,13,14,18) |
InChI Key |
LRJOLRWRHWEJCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NN=C3N2C(=CC(=O)N3)N |
Origin of Product |
United States |
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